molecular formula C38H24I2S2 B12611450 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-43-3

2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}

Cat. No.: B12611450
CAS No.: 917483-43-3
M. Wt: 798.5 g/mol
InChI Key: HFZQMSPOAIIKEX-UHFFFAOYSA-N
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Description

2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is an advanced π-conjugated organic semiconductor material designed for cutting-edge research in optoelectronics. This compound features a central anthracene core, known for its excellent photophysical properties, which is extended through ethenyl-thiophene bridges to 4-iodophenyl terminal groups. This molecular architecture is engineered to enhance intermolecular interactions and facilitate further functionalization. The primary research value of this compound lies in its potential for constructing highly ordered molecular assemblies and supramolecular structures. The iodine substituents on the terminal phenyl rings are key functional handles, as they are known to participate in halogen bonding interactions and serve as excellent sites for further cross-coupling reactions, such as Suzuki or Sonogashira reactions . This makes the compound a valuable building block for synthesizing more complex polymeric or dendritic structures for organic electronic devices. Based on its structural analogy to other anthracene derivatives, this compound is expected to exhibit strong fluorescence and solvatofluorochromism, making it a promising candidate for developing new chemosensors and solvent polarity probes . Its extended, rigid π-system suggests potential application in the fabrication of organic light-emitting diodes (OLEDs) and as a dopant in perovskite materials for enhanced light-emitting performance . Researchers can leverage this material to explore structure-property relationships in organic semiconductors and develop next-generation optoelectronic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

917483-43-3

Molecular Formula

C38H24I2S2

Molecular Weight

798.5 g/mol

IUPAC Name

2-[2-(4-iodophenyl)ethenyl]-5-[10-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]anthracen-9-yl]thiophene

InChI

InChI=1S/C38H24I2S2/c39-27-15-9-25(10-16-27)13-19-29-21-23-35(41-29)37-31-5-1-2-6-32(31)38(34-8-4-3-7-33(34)37)36-24-22-30(42-36)20-14-26-11-17-28(40)18-12-26/h1-24H

InChI Key

HFZQMSPOAIIKEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=CC5=CC=C(C=C5)I)C6=CC=C(S6)C=CC7=CC=C(C=C7)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves a multi-step process. One common method includes the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving anthracene and a suitable dienophile.

    Introduction of Thiophene Groups: The thiophene groups are introduced via a Stille coupling reaction, where a stannylated thiophene derivative reacts with the anthracene core.

    Addition of Iodophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound's structure, which includes anthracene and thiophene units, allows it to exhibit excellent photoluminescent properties. This makes it suitable for use in OLEDs, where it can serve as an emitter material due to its ability to produce bright light when subjected to an electric current. Research indicates that compounds with similar structures have shown efficiencies exceeding 20% in OLED applications .

Field-Effect Transistors (FETs)

The high charge carrier mobility associated with thiophene-based compounds positions this molecule as a promising candidate for organic field-effect transistors. Studies have demonstrated that such compounds can achieve mobilities comparable to traditional inorganic semiconductors, thus enhancing device performance .

Organic Photovoltaic Cells (OPVs)

The incorporation of this compound into organic photovoltaic cells has been investigated due to its ability to absorb light effectively across a broad spectrum. Its structural characteristics facilitate efficient exciton generation and charge separation, critical processes in solar energy conversion. Research has shown that devices utilizing similar thiophene derivatives can achieve power conversion efficiencies above 10% under standard testing conditions .

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Properties

Research has also indicated that thiophene-based compounds possess significant antioxidant activities. This property is beneficial not only in therapeutic contexts but also in the development of nutraceuticals aimed at reducing oxidative stress-related diseases .

Dye-Sensitized Solar Cells (DSSCs)

In material science, this compound can be utilized as a dye in dye-sensitized solar cells. Its ability to absorb sunlight and facilitate electron transfer makes it an ideal candidate for enhancing the efficiency of DSSCs, which are known for their low production costs and ease of fabrication .

Case Studies

Application AreaStudy ReferenceKey Findings
OLEDs Achieved high brightness and efficiency in devices.
FETs Comparable mobilities to inorganic semiconductors.
OPVs Power conversion efficiencies >10%.
Anticancer Activity Induced apoptosis in multiple cancer cell lines.
Antioxidant Properties Significant reduction in oxidative stress markers.

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative damage and cell death, which is the basis for its use in photodynamic therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracene Derivatives with Ethynyl vs. Ethenyl Linkers

A key structural distinction lies in the linker between anthracene and aryl-thiophene units. For example, 5-(Anthracene-9,10-diyl)bis(ethyne-2,1-diyl)bis(2-hexylthiophene) (Jo et al., 2011) employs ethynyl (–C≡C–) bridges instead of ethenyl (–CH=CH–). Ethynyl groups enhance planarity and conjugation, leading to higher charge-carrier mobilities (e.g., 0.12 cm²/V·s in TFTs) compared to ethenyl-linked analogs. However, ethenyl linkages offer synthetic flexibility and reduced susceptibility to oxidative degradation .

Substituted Aryl Groups: Iodo vs. Methoxy Functionalities

The 4-iodophenyl groups in the target compound contrast with 9,10-bis[2-(4-methoxyphenyl)ethenyl]anthracene (CAS 60949-09-9). Methoxy groups (–OCH₃) act as electron donors, red-shifting absorption spectra (λₐᵦₛ ~450 nm) and improving solubility in polar solvents.

Compound Linker Aryl Group Key Property Application
Target compound Ethenyl 4-Iodophenyl High crystallinity, heavy-atom effect OLEDs, sensors
9,10-Bis[2-(4-methoxyphenyl)ethenyl]anthracene Ethenyl 4-Methoxyphenyl Enhanced solubility, red-shifted λₐᵦₛ OPVs, fluorescent probes
Jo et al. (2011) derivative Ethynyl Hexylthiophene High charge mobility (0.12 cm²/V·s) TFTs, photovoltaics

Anthracene Core Modifications: Diones vs. Diyls

9,10-Anthracenedione derivatives , such as 2,6-bis[[4-(methylthio)phenyl]ethynyl]-9,10-anthracenedione (CAS 770237-60-0), replace the anthracene diyl core with a diketone structure. This modification introduces electron-withdrawing effects, lowering the LUMO energy and enabling n-type semiconductor behavior. In contrast, the anthracene diyl core in the target compound supports ambipolar charge transport, suitable for p-type or dual-channel devices .

Thiophene Functionalization and Bioactivity

While the target compound is designed for electronics, structurally related bis-thiophenes in medicinal chemistry exhibit antitumor and anti-inflammatory activities. For example, 5-(4-hydroxy-3-methoxybutynyl)-2,2'-bithiophene (Natural Product Communications, 2015) inhibits nitrite production in RAW 264.7 cells (IC₅₀ ~10 µM), highlighting how substituent polarity and chain length dictate biological vs. electronic utility .

Key Research Findings

  • Optoelectronic Performance : Ethynyl-linked anthracene derivatives outperform ethenyl analogs in charge mobility but require stringent synthetic conditions .
  • Halogen Effects : Iodine substituents improve thin-film ordering but may introduce recombination centers in OPVs, necessitating trade-offs between stability and efficiency .
  • Synthetic Feasibility : Methoxy-substituted analogs achieve yields up to 95% (), whereas iodophenyl derivatives often require palladium-catalyzed cross-coupling, lowering yields (~60–70%) .

Biological Activity

2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound notable for its unique structure, which consists of an anthracene core linked to two thiophene units substituted with 4-iodophenyl groups. This compound has garnered attention due to its potential applications in organic electronics, photonics, and biomedicine. Its conjugated structure allows for efficient charge transport and light absorption, which are critical for various biological interactions.

Chemical Structure and Properties

The molecular formula of 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is C38H24I2S2C_{38}H_{24}I_2S_2. The compound features:

  • Anthracene Core : Provides a stable backbone and contributes to the electronic properties.
  • Thiophene Units : Enhance the compound's conductivity and optical characteristics.
  • 4-Iodophenyl Substituents : Impart additional reactivity and potential for biological interactions.

Structural Characteristics

FeatureDescription
Molecular FormulaC38H24I2S2C_{38}H_{24}I_2S_2
Core StructureAnthracene
Functional GroupsTwo thiophene units with 4-iodophenyl substitutions

The biological activity of 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can be attributed to its ability to interact with cellular components through various mechanisms:

  • Charge Transfer Mechanisms : The compound's electronic properties allow it to engage in charge transfer processes, which can influence cellular signaling pathways.
  • Fluorescent Properties : Its strong fluorescence can be utilized for imaging applications in biological systems, enabling visualization of cellular processes.
  • Drug Delivery Potential : The conjugated structure may facilitate the incorporation of therapeutic agents, enhancing targeted drug delivery systems.

Case Studies

  • Anticancer Activity : Research on similar thiophene-based compounds has shown promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular metabolism .
  • Photodynamic Therapy (PDT) : Compounds like 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} have potential applications in PDT due to their ability to generate reactive oxygen species (ROS) upon light activation. This property can be exploited for targeted cancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} can be compared with structurally related compounds:

Compound NameBiological ActivityNotable Features
5-(4-Iodophenyl)-3-thiophenecarboxaldehydeModerate cytotoxicityLacks extended conjugation
Trans-9-(2-phenylethenyl)anthraceneStrong fluorescence; potential anticancerExhibits strong light absorption
Bis(5-thiophenemethyl)-anthraceneAntitumor activityDifferent electronic properties

Research Findings

Recent studies emphasize the significance of the electronic properties of thiophene and anthracene derivatives in biological applications. For example:

  • A study highlighted that compounds with extended conjugation show enhanced interaction with DNA, suggesting a mechanism for anticancer activity through DNA intercalation .
  • Another research paper discussed the synthesis of similar compounds that exhibited dual emission properties and potential as fluorescent markers in biological imaging .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For anthracene-thiophene derivatives, Sonogashira coupling (for alkyne linkages) and Heck reactions (for ethenyl bridges) are common. For example, similar anthracene-thiophene structures were synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., THF or DMF) . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dioxane) is critical to isolate the target compound . Table 1 : Example Reaction Conditions for Analogous Compounds
MethodCatalystSolventTemp (°C)Yield (%)Reference
Sonogashira CouplingPd(PPh₃)₄/CuITHF8065–75
Heck ReactionPd(OAc)₂DMF12050–60

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Confirms substituent positions and π-conjugation integrity. Anthracene protons resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
  • XRD : Resolves molecular packing and π-π stacking. For anthracene derivatives, face-to-face stacking distances of 3.4–3.6 Å are typical, as seen in dithieno-benzo-dithiophene structures .
  • IR Spectroscopy : Validates functional groups (e.g., C=C stretching at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How do iodine substituents and thiophene units influence electronic properties and charge transport?

  • Methodological Answer : The 4-iodophenyl groups enhance electron-withdrawing effects, reducing the HOMO-LUMO gap (theoretical calculations via DFT recommended). Thiophene’s electron-rich nature improves charge mobility; in similar anthracene-thiophene derivatives, hole mobility reached 0.1–0.3 cm²/V·s in thin-film transistors . Experimental validation via Cyclic Voltammetry (oxidation potentials ~1.2 V vs. Ag/Ag⁺) and UV-Vis (absorption λmax ~450 nm) is critical .

Q. How can discrepancies between theoretical and experimental photophysical data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or solid-state packing. For example, anthracene derivatives in solution show blue-shifted emission compared to solid-state due to aggregation-induced quenching. Use TD-DFT calculations incorporating solvent models (e.g., PCM) and compare with PL spectroscopy in thin films . Adjust for intermolecular interactions using XRD-derived packing parameters .

Q. What strategies optimize molecular packing for organic photovoltaics (OPVs)?

  • Methodological Answer :
  • Thermal Annealing : Improves crystallinity; optimal at 150°C for 10 min in anthracene-based OPVs, enhancing PCE by 30% .
  • Side-Chain Engineering : Introduce alkyl chains (e.g., hexyl groups) to balance solubility and packing. In perylene bisimide derivatives, branched chains reduced aggregation while maintaining charge transport .
    Table 2 : Device Performance of Anthracene Derivatives in OPVs
CompoundPCE (%)Jsc (mA/cm²)FF (%)Reference
Anthracene-thiophene derivative4.28.562

Q. How is singlet oxygen (¹O₂) generation quantified for photodynamic therapy applications?

  • Methodological Answer : Use 2,2'-(anthracene-9,10-diyl)bis(methylene)dimalonic acid (ADMDA) as a ¹O₂ trap. Monitor UV-Vis absorption decay at 380 nm under LED irradiation (595 nm, 9.83 mW/cm²). For the target compound, correlate ¹O₂ quantum yield (ΦΔ) with substituent effects (e.g., iodine’s heavy atom effect enhances intersystem crossing) .

Key Considerations

  • Data Contradictions : Address variations in charge mobility (e.g., thin-film vs. single-crystal measurements) by standardizing substrate treatments (e.g., OTS-modified SiO₂ for transistors) .
  • Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions) and UV-protective gear during photophysical assays .

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